[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which en300-26676501 is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals
Mode of Action
It is known that n-nitrosamines, which could potentially form as impurities in the process of chemical drug production, can be oxidized by cytochrome p450 leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They play a significant part in the pharmaceutical industry . More research is needed to elucidate the specific biochemical pathways affected by EN300-26676501.
Pharmacokinetics
It is known that n-nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts
Result of Action
It is known that n-nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases
Action Environment
It is known that n-nitrosamines can form as impurities in the process of chemical drug production
Properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(19)13-7-9-20(10-8-13)18(21)15-5-6-17(22-2)16(11-15)14-3-4-14;/h5-6,11-14H,3-4,7-10,19H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBOVQAKSKPJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C3CC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.